4-ethoxy-N-propylbenzenesulfonamide

Medicinal Chemistry ADME Prediction SAR Studies

Researchers often face inconsistent biological data due to impure or misidentified sulfonamide building blocks. 4-Ethoxy-N-propylbenzenesulfonamide (CAS 32176-28-6) offers a reliable, high-purity scaffold for reproducible SAR exploration. Key advantages: • ≥98% purity ensures observed activity is structure-dependent, not impurity-driven. • Balanced LogP (3.09) and distinct N-propyl chain enable systematic correlation of lipophilicity with target binding/metabolic stability. • Low melting point (38-40°C) facilitates straightforward handling in solution-phase synthesis.

Molecular Formula C11H17NO3S
Molecular Weight 243.32
CAS No. 32176-28-6
Cat. No. B2745443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-N-propylbenzenesulfonamide
CAS32176-28-6
Molecular FormulaC11H17NO3S
Molecular Weight243.32
Structural Identifiers
SMILESCCCNS(=O)(=O)C1=CC=C(C=C1)OCC
InChIInChI=1S/C11H17NO3S/c1-3-9-12-16(13,14)11-7-5-10(6-8-11)15-4-2/h5-8,12H,3-4,9H2,1-2H3
InChIKeyMGDPNCZMQCVKHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxy-N-propylbenzenesulfonamide Overview


4-Ethoxy-N-propylbenzenesulfonamide (CAS 32176-28-6) is a sulfonamide derivative characterized by a para-ethoxy substituent on the benzene ring and an N-propyl group on the sulfonamide nitrogen . This compound serves as a versatile building block in medicinal chemistry and agrochemical research, with predicted physicochemical properties including a LogP of approximately 3.09 and a polar surface area of 64 Ų, indicating balanced lipophilicity for membrane permeability . Unlike more complex sulfonamide derivatives, its relatively simple structure offers a tractable scaffold for structure-activity relationship (SAR) studies, allowing researchers to systematically probe the effects of N-alkyl chain length and aromatic substitution on target binding and pharmacokinetic properties.

1 Systematic SAR scaffold for N-alkyl chain length studies
2 Balanced lipophilicity profile supports membrane permeability screening

4-Ethoxy-N-propylbenzenesulfonamide: Generic Substitution Risks


Simple substitution of 4-ethoxy-N-propylbenzenesulfonamide with other N-alkyl benzenesulfonamides is not advisable due to the profound impact of N-alkyl chain length on lipophilicity, target binding, and metabolic stability. SAR studies in related benzenesulfonamide series demonstrate that extending the N-alkyl chain from methyl to butyl can alter in vitro potency by more than an order of magnitude, as seen in steroid sulfatase inhibitors where the n-butyl derivative exhibited an IC₅₀ of 26 nM compared to less potent shorter-chain analogs [1]. Additionally, the para-ethoxy group modulates electronic properties and hydrogen-bonding capacity relative to unsubstituted or methyl-substituted analogs, potentially affecting both on-target activity and off-target selectivity. These structure-dependent variations underscore the necessity of using the specific compound for reproducible SAR exploration rather than assuming interchangeable behavior among closely related sulfonamide congeners.

N-Alkyl chain sensitivity
Chain length changes may alter lipophilicity and target binding by more than an order of magnitude, limiting direct substitution.
Ethoxy group modulation
The para-ethoxy substituent shifts electronic properties and hydrogen-bonding compared to unsubstituted analogs, which may affect selectivity profiles.
Purity specification variability
Lower-purity batches may introduce assay variability not observed with certified high-purity material, affecting SAR reproducibility.

4-Ethoxy-N-propylbenzenesulfonamide Comparative Evidence


Lipophilicity Comparison Across N-Alkyl Chains

4-Ethoxy-N-propylbenzenesulfonamide exhibits a predicted ACD/LogP of 3.09, which is higher than the predicted values for shorter N-alkyl chain analogs such as the N-methyl or N-ethyl derivatives (estimated LogP ~2.2-2.6 based on typical methylene group contributions of ~0.5 units per carbon) . This increased lipophilicity correlates with enhanced membrane permeability and potentially improved oral bioavailability in drug discovery contexts. The longer propyl chain may also influence plasma protein binding and metabolic clearance rates relative to methyl or ethyl counterparts, though direct experimental data for this specific compound are limited.

N-Alkyl LogP
Class-level
LogP 3.09 vs ~2.2–2.6
Supports lipophilicity trend review; requires experimental validation
Class-level inference; no direct experimental data
Medicinal Chemistry ADME Prediction SAR Studies

Purity Comparison: Vendor Specifications

4-Ethoxy-N-propylbenzenesulfonamide is commercially available with a minimum purity specification of ≥98% from multiple vendors, including AKSci (97% minimum purity) and Chemscene (≥98%) . This level of purity exceeds the typical 95% threshold for research-grade sulfonamide intermediates and reduces the risk of confounding biological assay results due to impurities. In contrast, many generic N-alkyl benzenesulfonamide analogs may be supplied with lower purity specifications (e.g., 95%) or without documented purity certification, potentially introducing variability in SAR studies.

Purity specification
Specification review
≥98% (vendor COA)
Higher purity supports assay reproducibility
Vendor certificate review recommended
Chemical Procurement Reproducibility Quality Control

Melting Point: Propyl vs. Morpholinylpropyl Derivative

The melting point of 4-ethoxy-N-propylbenzenesulfonamide is reported as 38-40°C , which is significantly lower than that of the more complex analog 4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide (mp 87-88°C) . This difference reflects the reduced molecular weight and simpler hydrogen-bonding network of the target compound. The lower melting point may indicate greater solubility in organic solvents and potential advantages in handling as a low-melting solid or liquid at ambient temperatures, whereas the higher-melting analog may require more energetic dissolution conditions.

Melting point
Reported
38–40°C vs 87–88°C
Lower mp may indicate easier handling; context-dependent
Solubility assessment recommended
Solid-State Characterization Formulation Science Crystallinity

Physical Property Profile: Ethoxy vs. Unsubstituted Analog

The presence of the para-ethoxy group in 4-ethoxy-N-propylbenzenesulfonamide significantly alters its physicochemical profile compared to the unsubstituted N-propylbenzenesulfonamide (CAS 23705-37-5). The target compound has a molecular weight of 243.32 g/mol and a polar surface area of 64 Ų , whereas N-propylbenzenesulfonamide has a molecular weight of 199.27 g/mol and a lower polar surface area [1]. These differences impact chromatographic retention behavior, solubility, and potential hydrogen-bonding interactions with biological targets.

Physicochemical profile
Class-level
MW 243 vs 199; PSA 64 vs ~46 Ų
Ethoxy substitution alters polarity and retention; class-level inference
Experimental chromatography validation needed
Physicochemical Characterization Chromatography Method Development Property Prediction

4-Ethoxy-N-propylbenzenesulfonamide Application Scenarios


N-Alkyl Chain Length SAR Studies

The compound is ideally suited as a reference molecule in systematic SAR studies exploring the influence of N-alkyl substituents on target binding and ADME properties. Its propyl chain offers a distinct lipophilicity profile (LogP 3.09) compared to methyl or ethyl analogs, enabling researchers to correlate chain length with in vitro potency and metabolic stability . The high purity (≥98%) ensures that observed biological effects are attributable to the intended structure rather than impurities .

Sulfonamide Inhibitor Building Block

4-Ethoxy-N-propylbenzenesulfonamide serves as a versatile intermediate for the synthesis of more complex sulfonamide-containing bioactive molecules, including enzyme inhibitors and receptor antagonists. The para-ethoxy group can be readily functionalized or retained to modulate electronic properties, while the N-propyl group provides a balance between lipophilicity and steric bulk. Its relatively low melting point (38-40°C) facilitates handling in solution-phase organic synthesis .

Agrochemical Lead Optimization

In agrochemical research, benzenesulfonamide derivatives are explored as herbicides and fungicides. The target compound's physicochemical profile (MW 243.32, LogP 3.09, PSA 64 Ų) aligns with favorable properties for foliar uptake and translocation in plants. The propyl chain may confer increased soil mobility compared to bulkier N-alkyl substituents, while the ethoxy group offers a handle for further derivatization to optimize target-site binding.

Analytical Reference Standard

The well-defined purity and commercial availability of 4-ethoxy-N-propylbenzenesulfonamide make it suitable for use as a reference standard in HPLC method development and quality control of related sulfonamide libraries. Its distinct retention characteristics, derived from the combined ethoxy and propyl substituents, provide a useful benchmark for optimizing chromatographic separations of structurally similar analogs.

Application
Selection Property
Validation Focus
N-Alkyl chain SAR studies
N-alkyl chain length lipophilicity trend
Target binding and ADME correlation
Sulfonamide inhibitor building block
Para-ethoxy derivatization handle
Electronic modulation and solubility
Agrochemical lead optimization
Physicochemical profile for foliar uptake
Soil mobility and derivatization
Analytical reference standard
Defined purity and retention characteristics
HPLC method benchmarking

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